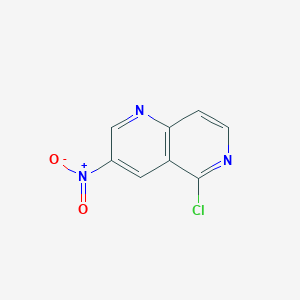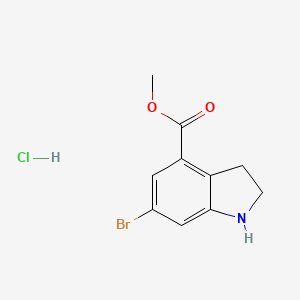
Methyl 6-bromoindoline-4-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 6-bromoindoline-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H11BrClNO2 . It has a molecular weight of 292.56 .
Synthesis Analysis
The synthesis of “Methyl 6-bromoindoline-4-carboxylate hydrochloride” involves two stages . In the first stage, “methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate” is reacted with triethylsilane and trifluoroacetic acid in dichloromethane at 20℃ for 16 hours . In the second stage, the reaction is carried out with hydrogen chloride in 1,4-dioxane, hexane, and ethyl acetate . The product is then collected and dried to give “methyl 6-bromoindoline-4-carboxylate HCl” as an off-white solid .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromoindoline-4-carboxylate hydrochloride” is not specified in the available resources .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 6-bromoindoline-4-carboxylate hydrochloride” have been described in the Synthesis Analysis section above .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Brominated derivatives, including those related to indoline structures, have been synthesized and evaluated for their biological activities. For instance, bromophenol derivatives exhibiting potent inhibition against carbonic anhydrase and acetylcholinesterase enzymes suggest potential therapeutic applications for diseases like Alzheimer's and Parkinson's. This highlights the role of brominated compounds in drug discovery and development processes (Boztaş et al., 2019).
Regioselective Dibromination and Synthesis
The regioselective dibromination of methyl indole-3-carboxylate, leading to dibromoindole derivatives, demonstrates the chemical versatility of bromoindoles. Such chemical transformations are crucial for synthesizing natural and non-natural indole derivatives, which have applications in medicinal chemistry and as building blocks in organic synthesis (Parsons et al., 2011).
Reaction with N-Bromosuccinimide
Studies on the reaction of methyl hexahydro indolizino indole derivatives with N-bromosuccinimide shed light on the chemical reactivity of bromoindoles and their derivatives. These reactions are pivotal for the synthesis of complex organic molecules with potential pharmacological properties (Irikawa et al., 1989).
Photochromic and Photolabile Properties
The investigation of brominated hydroxyquinoline as a photolabile protecting group demonstrates the application of bromoindoles in the development of photoresponsive materials. These materials have implications for controlled release technologies and the development of photoresponsive drugs, highlighting the intersection of organic chemistry with materials science and pharmacology (Fedoryak et al., 2002).
Antioxidant Activities
Bromophenols from red algae have been studied for their antioxidant activities, indicating the potential of brominated compounds in addressing oxidative stress-related conditions. Such research underscores the importance of bromoindoles and their derivatives in discovering new antioxidants (Olsen et al., 2013).
Mecanismo De Acción
Safety and Hazards
“Methyl 6-bromoindoline-4-carboxylate hydrochloride” should be handled with care. Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing in dust, fume, gas, mist, vapors, or spray . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h4-5,12H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLUGEKCWMZYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromoindoline-4-carboxylate hydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)
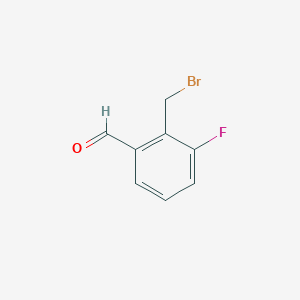
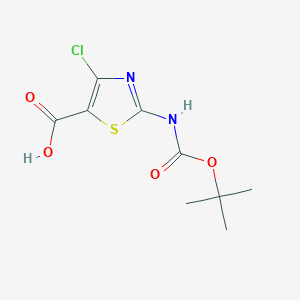
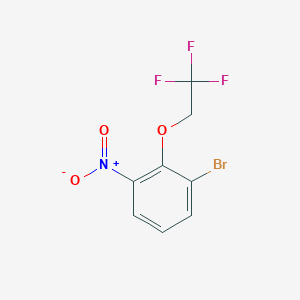
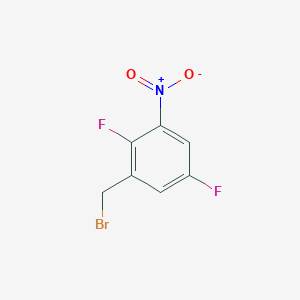
![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)
![2-Chloro-N-[4-(4-methyl-piperazin-1-YL)-phenyl]-acetamide hydrochloride](/img/structure/B1529527.png)


![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)
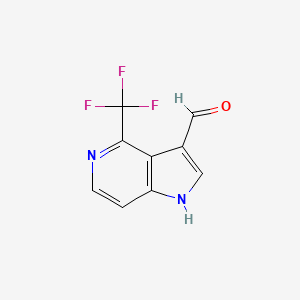
![Methyl 1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B1529535.png)

